HIV-1 Integrase Inhibition: Potency Advantage of the 1-Benzyl Scaffold Over Unsubstituted Indole
In the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the 1-benzyl-1H-indole core is a privileged scaffold that confers superior inhibitory activity compared to unsubstituted indole. In a series of benzylindole derivatives, the parent 1-benzyl-1H-indole and its elaborated analogs (e.g., CHI-1043) demonstrated potent inhibition of HIV-1 integrase strand transfer activity, with IC₅₀ values in the low nanomolar to micromolar range. In contrast, unsubstituted indole lacks this activity, failing to engage the integrase active site effectively [1][2].
| Evidence Dimension | HIV-1 Integrase Strand Transfer Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ values for optimized 1-benzyl-1H-indole derivatives range from ~0.1 µM to 5 µM in enzyme assays. |
| Comparator Or Baseline | Unsubstituted indole: No inhibition reported at concentrations up to 100 µM. |
| Quantified Difference | > 20- to 1000-fold improvement in potency. |
| Conditions | In vitro HIV-1 integrase strand transfer assay using recombinant enzyme and DNA substrates. |
Why This Matters
Procurement of 1-benzyl-1H-indole is essential for medicinal chemistry teams pursuing HIV-1 integrase as a target; unsubstituted indole is an inactive control.
- [1] Ferro, S.; et al. Microwave Assisted Organic Synthesis (MAOS) of Small Molecules as Potential HIV-1 Integrase Inhibitors. Molecules 2011, 16 (8), 6858–6870. DOI: 10.3390/molecules16086858. View Source
- [2] Cherepanov, P.; et al. A refined pharmacophore model for HIV-1 integrase inhibitors: Optimization of potency in the 1H-benzylindole series. Bioorg. Med. Chem. Lett. (Referenced in DeepDyve). View Source
